1,4-ジアゼパン-6-オン 2HCl

概要

説明

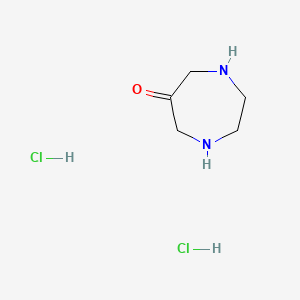

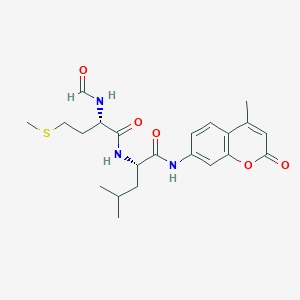

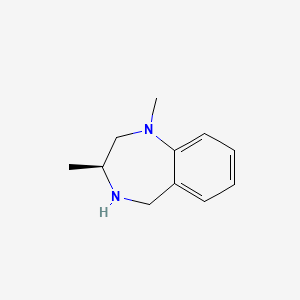

“1,4-Diazepan-6-one 2HCl” is a chemical compound with the CAS Number: 1824627-70-4 and a linear formula of C5H12Cl2N2O . It is a white to yellow solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,4-diazepines, which includes “1,4-Diazepan-6-one 2HCl”, has been a subject of active research for many decades due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes . One such method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination .

Molecular Structure Analysis

The molecular structure of “1,4-Diazepan-6-one 2HCl” is represented by the InChI code: 1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H . The molecular weight of the compound is 187.07 .

Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepines have been extensively studied . For instance, a study on the biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination provides insights into the molecular basis for the improved activity of certain mutants .

Physical and Chemical Properties Analysis

“1,4-Diazepan-6-one 2HCl” is a white to yellow solid . It has a linear formula of C5H12Cl2N2O and a molecular weight of 187.07 . It is stored at temperatures between 2-8°C .

科学的研究の応用

生体触媒合成

この化合物は、キラル1,4-ジアゼパンの生体触媒合成に使用されます . このプロセスには、対応するアミノケトンの酵素的分子内非対称還元アミノ化が含まれます . この方法を使用して、高いエナンチオ選択性で®および(S)-5-クロロ-2-(5-メチル-1,4-ジアゼパン-1-イル)ベンゾ[d]オキサゾールを合成することができました .

酵素変異

1,4-ジアゼパン-6-オン 2HClは、酵素変異の研究に使用されます . たとえば、ロイシュマニア・マヨール(IR1)由来の®選択的IREDとミクロモノスポラ・エキナウランティアカ(IR25)由来の(S)選択的IREDの触媒効率はこの化合物を使用して改善されました .

分子動力学シミュレーション

この化合物は、分子動力学シミュレーションで使用され、変異酵素の活性向上のための分子基盤に関する洞察を提供します .

医薬的重要性

This compoundを使用して合成されたキラル1,4-ジアゼパンは、医薬的重要性を持っています . それらは、多様な生物学的特性を持つ重要な構造単位であり、天然物や医薬品の合成に使用されます .

天然物の合成

This compoundは、天然物の合成に使用されます . 天然物の合成における幅広い用途により注目を集めているキラル7員環窒素ヘテロ環は、この化合物を使用して合成できます .

医薬品の合成

この化合物は、医薬品の合成に使用されます . たとえば、それは、原発性不眠症の治療のための選択的二重オレキシン受容体拮抗薬であるスボレキサントの合成に使用されます .

作用機序

Target of Action

The primary target of 1,4-Diazepan-6-one 2HCl, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

1,4-Diazepan-6-one 2HCl enhances the activity of GABA, a neurotransmitter that inhibits activity in the brain . By binding to the GABA receptor, it increases the efficiency of GABA neurotransmission, leading to increased inhibitory effects within the central nervous system . This results in sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .

Biochemical Pathways

The action of 1,4-Diazepan-6-one 2HCl affects several biochemical pathways. Primarily, it enhances the GABAergic pathway, leading to increased inhibition of neural activity . This can have downstream effects on various other neurotransmitter systems, including those involving serotonin, norepinephrine, and dopamine .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazepan-6-one 2HCl involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and distributed throughout the body . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordazepam, oxazepam, and temazepam . These metabolites are then excreted in the urine .

Result of Action

The action of 1,4-Diazepan-6-one 2HCl at the cellular level results in hyperpolarization of neurons, making them less likely to become activated . This leads to its various therapeutic effects, including reduction of anxiety, induction of sleep, muscle relaxation, and prevention of seizures .

Action Environment

The action of 1,4-Diazepan-6-one 2HCl can be influenced by various environmental factors. For instance, the presence of other drugs that also act on the GABAergic system can potentiate its effects . Additionally, factors such as the patient’s age, liver function, and genetic makeup can influence its metabolism and hence its efficacy and potential for side effects .

Safety and Hazards

The safety information for “1,4-Diazepan-6-one 2HCl” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

1,4-diazepines, including “1,4-Diazepan-6-one 2HCl”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These derivatives could be explored for potential use in the pharmaceutical industries .

生化学分析

Biochemical Properties

1,4-Diazepan-6-one 2HCl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which have pharmaceutical importance. Additionally, 1,4-Diazepan-6-one 2HCl has been studied for its potential as a human KLK7 inhibitor, which could have implications in dermatological treatments .

Cellular Effects

1,4-Diazepan-6-one 2HCl influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human KLK7 can impact epidermal desquamation and the skin barrier function . Furthermore, the compound’s role in inhibiting specific enzymes can lead to changes in cellular metabolism and gene expression, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of 1,4-Diazepan-6-one 2HCl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to imine reductases, facilitating the reductive amination process . This binding is highly specific and involves key amino acid residues in the enzyme’s active site. Additionally, 1,4-Diazepan-6-one 2HCl can inhibit the activity of human KLK7 by binding to its active site, thereby preventing the enzyme from degrading keratin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazepan-6-one 2HCl can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and does not degrade quickly . Long-term studies have shown that its stability can be affected by factors such as pH and temperature. In vitro and in vivo studies have demonstrated that prolonged exposure to 1,4-Diazepan-6-one 2HCl can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,4-Diazepan-6-one 2HCl vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

1,4-Diazepan-6-one 2HCl is involved in several metabolic pathways. It is primarily metabolized by imine reductases, which catalyze its conversion to chiral 1,4-diazepanes . This metabolic pathway is crucial for the compound’s pharmacological activity. Additionally, the compound can interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 1,4-Diazepan-6-one 2HCl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular compartments. Studies have shown that 1,4-Diazepan-6-one 2HCl can accumulate in certain tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of 1,4-Diazepan-6-one 2HCl is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with imine reductases occurs in the cytoplasm, where the reductive amination process takes place. Additionally, the compound’s localization to the endoplasmic reticulum and other organelles can influence its effects on cellular metabolism and gene expression .

特性

IUPAC Name |

1,4-diazepan-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCEHOLJORKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

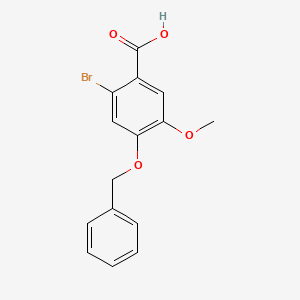

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

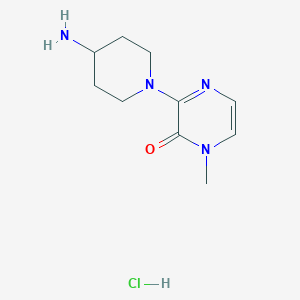

![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)